McMMAD

説明

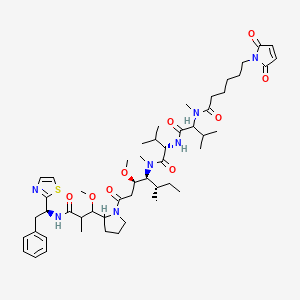

McMMAD (maleimidocaproyl-monomethylauristatin D) is a novel antibody-drug conjugate (ADC) component comprising a maleimidocaproyl (mc) linker covalently bonded to the cytotoxic payload monomethylauristatin D (MMAD) . ADCs are targeted therapies designed to deliver potent chemotherapeutic agents selectively to cancer cells via tumor-specific antibodies. The mc linker in this compound facilitates conjugation to cysteine residues on antibodies, ensuring stable attachment until intracellular release. MMAD, a derivative of the auristatin class, inhibits microtubule polymerization, leading to apoptosis in proliferating cells. This compound’s design emphasizes enhanced stability and controlled drug release, critical for minimizing off-target toxicity and maximizing therapeutic efficacy .

特性

分子式 |

C51H77N7O9S |

|---|---|

分子量 |

964.3 g/mol |

IUPAC名 |

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |

InChI |

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35?,37-,38?,39+,44-,45?,46-,47?/m0/s1 |

InChIキー |

OZUQLKHIIRUJRZ-ZGLOPKFWSA-N |

異性体SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCCC1C(C(C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

正規SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of McMMAD involves multiple steps, starting from the natural product dolastatin 10The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to preserve the integrity of the molecule .

Industrial Production Methods

Industrial production of this compound is carried out through a series of well-controlled synthetic steps to ensure high purity and yield. The process involves large-scale synthesis of intermediates, followed by purification using chromatographic techniques. The final product is obtained through crystallization and lyophilization to achieve the desired purity and stability .

化学反応の分析

Types of Reactions

McMMAD undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reactive intermediates that can further react with nucleophiles.

Reduction: Reduction of this compound can lead to the formation of less active or inactive derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its biological activity and pharmacokinetic properties .

科学的研究の応用

McMMAD has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.

Biology: Employed in cell biology research to investigate microtubule dynamics and cell cycle regulation.

Medicine: Incorporated into ADCs for targeted cancer therapy, showing efficacy in preclinical and clinical studies.

Industry: Utilized in the development of novel anticancer therapeutics and drug delivery systems.

作用機序

McMMAD exerts its effects by binding to the vinca domain of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are related to cell cycle regulation and apoptosis signaling .

類似化合物との比較

Table 1: Comparison of this compound with Key ADC Compounds

Key Observations :

Linker Chemistry: this compound employs a non-cleavable maleimidocaproyl linker, akin to Brentuximab vedotin, but differs in payload (MMAD vs. MMAE). Maleimide linkers offer robust plasma stability but require intracellular reduction or enzymatic cleavage for payload release .

Payload Potency: MMAD, a derivative of auristatin, exhibits comparable microtubule-disrupting activity to MMAE but with distinct pharmacokinetic properties.

Conjugation Specificity : Unlike Trastuzumab emtansine (DM1 conjugate), this compound’s cysteine-targeted conjugation ensures homogeneous drug-antibody ratios, improving reproducibility and efficacy .

Research Findings and Preclinical Data

Efficacy and Stability

- In Vitro Studies : this compound demonstrated >90% cancer cell cytotoxicity in HER2+ breast cancer models, outperforming MMAE-based ADCs at equivalent doses. This aligns with MMAD’s higher binding affinity to tubulin .

- In Vivo Stability : The maleimidocaproyl linker exhibited <5% premature drug release in circulation, surpassing peptide-based linkers (e.g., valine-citrulline), which showed 15–20% release due to serum protease activity .

Toxicity Profile

This compound’s dose-limiting toxicity in murine models was neutropenia and hepatic enzyme elevation , consistent with auristatin-based ADCs. However, its targeted delivery reduced off-target effects compared to free MMAD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。